molecular formula C18H26O2 B12558744 4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione CAS No. 194420-34-3

4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione

Katalognummer: B12558744
CAS-Nummer: 194420-34-3
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: QKOWHDXJXGOYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is a complex organic compound with a unique structure that includes a bicyclic cyclohexane ring system and a methylpent-3-en-1-yl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methylpent-3-en-1-yl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is unique due to its bicyclic ring system and the specific arrangement of functional groups.

Eigenschaften

CAS-Nummer

194420-34-3

Molekularformel

C18H26O2

Molekulargewicht

274.4 g/mol

IUPAC-Name

5-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]cyclohexane-1,3-dione

InChI

InChI=1S/C18H26O2/c1-13(2)4-3-5-14-6-8-15(9-7-14)16-10-17(19)12-18(20)11-16/h4,6,15-16H,3,5,7-12H2,1-2H3

InChI-Schlüssel

QKOWHDXJXGOYOC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC1=CCC(CC1)C2CC(=O)CC(=O)C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.